molecular formula C44H54Si2 B153593 6,13-Bis(triisopropylsilylethynyl)pentacene CAS No. 373596-08-8

6,13-Bis(triisopropylsilylethynyl)pentacene

Cat. No.: B153593
CAS No.: 373596-08-8
M. Wt: 639.1 g/mol
InChI Key: FMZQNTNMBORAJM-UHFFFAOYSA-N
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Description

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is a conductive polymer that can form organic thin films for a variety of semiconductor applications due to its high charge carrier mobility and stability.

Scientific Research Applications

Photo-sensing and Imaging

6,13-Bis(triisopropylsilylethynyl) pentacene (TIPS pentacene) has been studied for its application in photo-sensing. For instance, ink-jet printed TIPS pentacene films in suspended top-contact phototransistors exhibited a significant current modulation under steady-state illumination, suggesting their potential as low-cost, high-performance photo-sensing elements for digital imaging applications (Kim et al., 2010).

Organic Electronics and Field-Effect Transistors

TIPS pentacene has been extensively researched for use in organic electronics, particularly in organic field-effect transistors (OFETs). Studies have explored various chemical modifications and their effects on charge transport properties. For example, the introduction of norbornadienyl substituents to TIPS pentacene altered its charge carrier mobility, demonstrating the impact of chemical modifications on electronic performance (Paulus et al., 2016).

Photovoltaics

TIPS pentacene has also been identified as a promising material in the field of photovoltaics. The addition of electron-withdrawing nitrile functional groups to TIPS pentacene creates an n-type material suitable as an acceptor in organic solar cells. This versatility in tuning energy levels and controlling film morphology has significant implications for solar cell applications (Lim et al., 2009).

Stability and Photodegradation

The stability of TIPS pentacene, particularly against photodegradation, is a crucial area of research. Studies have found that TIPS pentacene exhibits remarkable stability in solution compared to unsubstituted pentacene, which is attributed to the alkynyl substitution that reduces the rate of photooxidation (Maliakal et al., 2004).

Charge Transport and Interactions

Research has delved into the intramolecular and intermolecular electronic interactions of TIPS pentacene and its derivatives. These studies are fundamental in understanding how functionalization affects the electronic behavior of these materials, particularly in terms of charge transfer properties and electrical conductivity (Griffith et al., 2012).

Polymorphism and Crystal Engineering

The polymorphism of TIPS pentacene, influenced by conjugated polymer additives, offers new avenues for manipulating unit cell structure and charge transport in organic semiconductors. This research has implications for enhancing long-range order and charge transport in high-performance, solution-processed small molecule organic semiconductors (Chen et al., 2013).

Mechanism of Action

Target of Action

TIPS-pentacene, also known as 6,13-Bis(triisopropylsilylethynyl)pentacene, primarily targets organic thin film transistors (OTFTs) and is used in the manufacturing of these devices . The compound plays a crucial role in improving the performance of OTFTs, which are used in various applications such as active-matrix organic light-emitting diode displays, radio-frequency identification tags (RFID), and chemical sensors .

Mode of Action

TIPS-pentacene interacts with its targets by modulating the thin film morphology of the organic semiconductor . This interaction leads to distinct charge transport abilities, which are crucial for the performance of OTFTs . The compound presents nearly layer-by-layer growth and forms into large terraced-like grains with excellent continuity . The film morphology in the OTFTs is a key factor that determines performance, such as the charge carrier mobility, which is closely related to the molecular packing in each domain and the grain boundary between the domains .

Biochemical Pathways

TIPS-pentacene is involved in the singlet fission (SF) pathway . SF is a spin-conserving process that converts one singlet exciton into two triplet excitons . This exciton multiplication mechanism offers an attractive route to solar cells that circumvent the single-junction Shockley–Queisser limit . The aggregation extent in thin-film morphology controls SF pathways and dynamics .

Pharmacokinetics

Specifically, the evaporation rate of the solvent can be controlled by changing the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer . This affects the crystal alignment effect according to the crystal growth conditions, which in turn influences the injection, transfer, and accumulation of electric charge .

Result of Action

The result of TIPS-pentacene’s action is a substantial increase in charge carrier mobility . For instance, a 40-fold increase in charge carrier mobility was observed on the octadecyltrichlorosilane (OTS)-modified sample compared to that of the transistor on the bare substrate . A better charge mobility greater than 1 cm2·V‒1·s‒1 is realized on the p-sexiphenyl (p-6P)-modified transistors due to the large grain size, good continuity, and importantly, the intimate π-π packing in each domain .

Action Environment

The action, efficacy, and stability of TIPS-pentacene are influenced by various environmental factors. For example, the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer can affect the evaporation rate of the solvent, which in turn influences the crystal alignment effect . Additionally, the spin time governs the growth mode of the TIPS-pentacene molecules that phase-separated and crystallized on the insulating polymer .

Safety and Hazards

TIPS-pentacene is light-sensitive, air-sensitive, and moisture-sensitive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6,13-Bis((triisopropylsilyl)ethynyl)pentacene are not well established in the literature. It is known that the compound has high charge carrier mobility and stability , which suggests that it may interact with various biomolecules in a cellular context.

Molecular Mechanism

It is known that the compound has high charge carrier mobility , suggesting that it may interact with biomolecules in a way that influences their electrical properties.

Temporal Effects in Laboratory Settings

It is known that the compound has high stability , suggesting that its effects may be long-lasting.

Transport and Distribution

Given its solubility and stability , it may be capable of widespread distribution within biological systems.

Properties

IUPAC Name

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZQNTNMBORAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573717
Record name [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373596-08-8
Record name [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,13-Bis(triisopropylsilylethynyl)pentacene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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